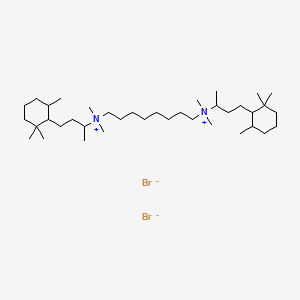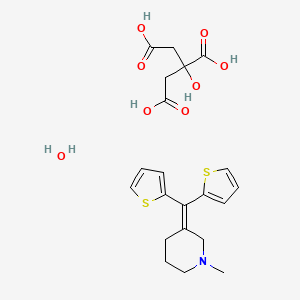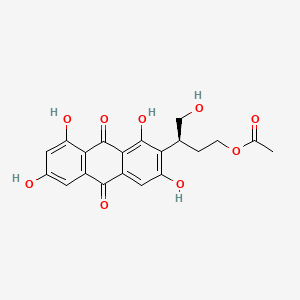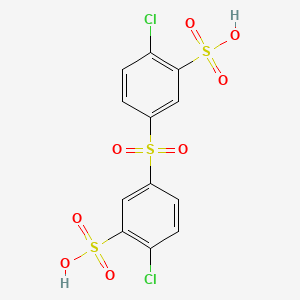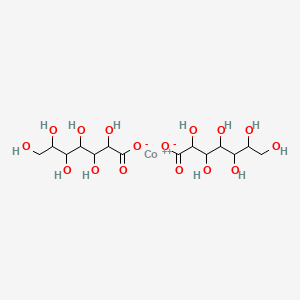
cobalt(2+);2,3,4,5,6,7-hexahydroxyheptanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt(2+);2,3,4,5,6,7-hexahydroxyheptanoate is a coordination compound where cobalt is in the +2 oxidation state, coordinated with a hexahydroxyheptanoate ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+);2,3,4,5,6,7-hexahydroxyheptanoate typically involves the reaction of cobalt(II) salts with hexahydroxyheptanoic acid under controlled conditions. One common method is to dissolve cobalt(II) chloride or cobalt(II) nitrate in water, followed by the addition of hexahydroxyheptanoic acid. The reaction mixture is then stirred and heated to facilitate the formation of the coordination complex. The product is usually isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Cobalt(2+);2,3,4,5,6,7-hexahydroxyheptanoate can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to a higher oxidation state under suitable conditions.
Reduction: The cobalt(II) center can be reduced to cobalt(I) or cobalt(0) using appropriate reducing agents.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, altering the properties of the complex.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines, amines, or other carboxylates.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) complexes, while reduction could produce cobalt(I) or cobalt(0) species .
科学的研究の応用
Cobalt(2+);2,3,4,5,6,7-hexahydroxyheptanoate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in enzyme mimetics and as a model compound for studying metalloenzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks and nanomaterials
作用機序
The mechanism by which cobalt(2+);2,3,4,5,6,7-hexahydroxyheptanoate exerts its effects involves the coordination of the cobalt center with various substrates. This coordination can activate the substrates for subsequent chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .
類似化合物との比較
Similar Compounds
Cobalt(II) acetate: Another cobalt(II) coordination compound with acetate ligands.
Cobalt(II) chloride: A simple cobalt(II) salt used in various chemical reactions.
Cobalt(II) nitrate: A cobalt(II) salt commonly used in synthesis and catalysis.
Uniqueness
Cobalt(2+);2,3,4,5,6,7-hexahydroxyheptanoate is unique due to its specific ligand structure, which provides distinct chemical properties and reactivity compared to other cobalt(II) compounds. The hexahydroxyheptanoate ligand offers multiple coordination sites, leading to potentially diverse coordination geometries and applications .
特性
CAS番号 |
68475-45-6 |
|---|---|
分子式 |
C14H26CoO16 |
分子量 |
509.28 g/mol |
IUPAC名 |
cobalt(2+);2,3,4,5,6,7-hexahydroxyheptanoate |
InChI |
InChI=1S/2C7H14O8.Co/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2 |
InChIキー |
RKMJSYBONXLSRP-UHFFFAOYSA-L |
正規SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Co+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide](/img/structure/B13766564.png)
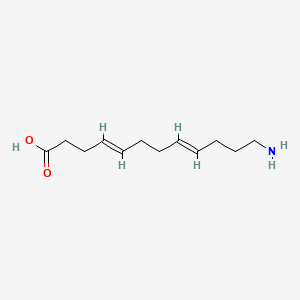
![2-[2-(Dimethylamino)ethyl]-5-methyl-2-(naphthalen-1-yl)hex-4-enenitrile--hydrogen chloride (1/1)](/img/structure/B13766589.png)
![3-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B13766597.png)


